molecular formula C10H13NO2 B7773302 N-[1-(4-methoxyphenyl)ethyl]formamide

N-[1-(4-methoxyphenyl)ethyl]formamide

Cat. No. B7773302
M. Wt: 179.22 g/mol
InChI Key: SVDMSYJWDKWWHG-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]formamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of O-silylurethanes, Ureas, and Formamides : (4-Methoxyphenyl)amine and its derivatives, including N-[1-(4-methoxyphenyl)ethyl]formamide, have been used in the synthesis of O-silylurethanes, ureas, and formamides. The structure of N-(4-methoxyphenyl)formamide was determined using X-ray diffraction analysis (Belova et al., 2017).

  • Pharmacological Effects : A derivative, IY-80843 (N-[2-(2-Methoxyphenyl)ethyl]-N′-[4-(Imidazole-4-yl) phenyl] formamidine), a potent H2-receptor antagonist, has been studied for its effects on the central nervous and cardiovascular systems in animals. It showed effects such as ptosis, suppression of locomotion, hypothermia, and hypotensive effects (Kim et al., 1995).

  • Synthesis of Tetrahydroisoquinolines : The application of an N-acyliminium cyclization technique has been used to synthesize 3-aryl-1,2,3,4-tetrahydroisoquinolines, utilizing this compound derivatives (Maryanoff & Rebarchak, 1992).

  • Intermediate for Antiasthmatic Drug : N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for the antiasthmatic drug formoterol, was synthesized using a derivative of 1-(4-methoxyphenyl)propan-2-one and N-benzylformamide (Wang Yong-mei, 2007).

  • Radioligand for Acetylcholinesterase : 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, a high-affinity inhibitor of acetylcholinesterase, has been synthesized and studied for in vivo imaging studies of acetylcholinesterase in the mammalian brain (Brown-Proctor et al., 1999).

  • Corrosion Inhibitor for Mild Steel : The expired drug Formoterol, which includes the N-[1-(4-methoxyphenyl)ethyl] moiety, has been examined as a potential corrosion inhibitor for mild steel in sulfuric acid media. It showed good mitigation efficiency and could be environmentally friendly due to its ready availability and low cost (Ma, 2020).

properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-8H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDMSYJWDKWWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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